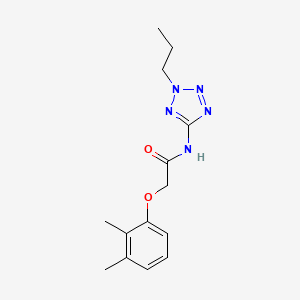![molecular formula C19H16N2O2 B4681931 N-[2-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4681931.png)
N-[2-(benzyloxy)phenyl]isonicotinamide
Overview
Description
N-[2-(benzyloxy)phenyl]isonicotinamide, also known as BINA, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives and has been shown to have a range of biological effects, particularly on the central nervous system. In
Mechanism of Action
N-[2-(benzyloxy)phenyl]isonicotinamide acts as a selective inhibitor of a specific subtype of the enzyme phosphodiesterase (PDE), known as PDE4B. PDE4B is involved in the regulation of intracellular levels of cyclic AMP (cAMP), a second messenger molecule that is important for many cellular processes. By inhibiting PDE4B, this compound increases cAMP levels and activates downstream signaling pathways that are involved in neuroprotection, anti-inflammation, and other biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including:
- Neuroprotection: this compound can protect neurons from damage caused by oxidative stress, inflammation, and other factors that can lead to neurodegeneration.
- Cognitive Enhancement: this compound can improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
- Anti-inflammatory: this compound can reduce the severity of inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
- Anti-tumor: this compound has been shown to have anti-tumor effects in several types of cancer cells, including lung cancer and breast cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(benzyloxy)phenyl]isonicotinamide in lab experiments is its high selectivity for PDE4B. This allows researchers to specifically target this enzyme and study its effects on various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several directions for future research on N-[2-(benzyloxy)phenyl]isonicotinamide, including:
- Further studies on its neuroprotective effects and potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
- Studies on its anti-inflammatory effects and potential therapeutic applications in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
- Studies on its anti-tumor effects and potential therapeutic applications in cancer treatment.
- Development of more efficient synthesis methods and purification techniques to improve the yield and purity of this compound.
- Optimization of the chemical structure of this compound to improve its pharmacokinetic properties and increase its efficacy as a therapeutic agent.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. It acts as a selective inhibitor of PDE4B and has been shown to have neuroprotective, anti-inflammatory, and anti-tumor effects. While there are limitations to its use in lab experiments, this compound has the potential to be a valuable tool for studying various biological processes and developing new treatments for a range of diseases.
Scientific Research Applications
N-[2-(benzyloxy)phenyl]isonicotinamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been shown to have anti-inflammatory effects and can reduce the severity of inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-(2-phenylmethoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(16-10-12-20-13-11-16)21-17-8-4-5-9-18(17)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRHTSKABZVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4681862.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4681868.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(4-methoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4681876.png)

![ethyl 3-(7-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4681884.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4681890.png)
![2-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681908.png)

![ethyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681922.png)
![3-(4-chlorophenyl)-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4681928.png)
![1-[4-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4681935.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4681936.png)
![(5-{4-[(2,4-dichlorobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4681963.png)
![N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681964.png)